4-[(2-Hydroxybenzyl)amino]benzoic acid
Description
4-[(2-Hydroxybenzyl)amino]benzoic acid (compound 1u) is a derivative of 4-aminobenzoic acid (PABA) synthesized via reductive amination of salicylaldehyde and PABA using sodium cyanoborohydride and glacial acetic acid in methanol . Key characteristics include:
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-4-2-1-3-11(13)9-15-12-7-5-10(6-8-12)14(17)18/h1-8,15-16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPVLRQHAQHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzyl)amino]benzoic acid typically involves the condensation of 4-aminobenzoic acid with salicylaldehyde, followed by reduction. One common method is the reductive amination of para-aminobenzoic acid with salicylaldehyde using sodium cyanoborohydride and glacial acetic acid in methanol . This reaction yields the desired product with a good yield of around 74%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating with metal ions via its hydroxyl (–OH) and amine (–NH–) groups. Reported complexes include:
Example Reaction :
The complex exhibits enhanced catalytic activity in hydrogen peroxide-mediated bromination .
Hydrogen Bonding and Supramolecular Assembly
The compound forms extended networks via intermolecular hydrogen bonds:
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COOH···O interactions (2.55–2.65 Å) between carboxylic acid groups.
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NH···O bonds (2.12–2.30 Å) linking amine and hydroxyl moieties .
These interactions stabilize crystalline structures and influence solubility.
Biological Activity via Enzyme Interactions
The compound inhibits enzymes through structural mimicry:
Structural Basis :
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The hydroxyl and carboxylic acid groups form hydrogen bonds with catalytic residues.
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The aromatic system enables π-π stacking with hydrophobic enzyme pockets .
Functionalization Reactions
The compound undergoes further derivatization:
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Esterification : Reaction with ethanol/H₂SO₄ yields ethyl 4-[(2-hydroxybenzyl)amino]benzoate .
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Amidation : Coupling with acyl chlorides forms bioactive amides (e.g., pyrrolyl benzamide derivatives) .
Stability and Degradation
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules with diverse functional groups, which can lead to the development of new materials or pharmaceuticals. The compound's reactivity allows for various modifications that enhance its utility in synthetic chemistry.
Biology
Research indicates that 4-[(2-Hydroxybenzyl)amino]benzoic acid may function as a biochemical probe, providing insights into biological processes. Its derivatives have been explored for potential antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies have shown that certain derivatives exhibit significant activity against Mycobacterium species, highlighting their potential in treating infections .
Medicine
In pharmacological research, this compound is being investigated for its therapeutic properties. It has shown promise in preliminary studies related to anti-inflammatory and antioxidant activities. Additionally, its structural similarities with other bioactive compounds suggest potential applications in drug design aimed at targeting specific diseases or conditions .
Industry
In industrial applications, this compound is being used as an intermediate in the synthesis of specialty chemicals. Its role as a UV-blocking agent makes it valuable in cosmetic formulations, particularly in sunscreens and skin care products . Furthermore, it is explored for use in the production of dyes and pigments due to its chromophoric properties .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of various derivatives of this compound against Mycobacterium avium subsp. paratuberculosis. The results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics like ciprofloxacin and isoniazid, suggesting their potential as alternative therapeutic agents .
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant capabilities of this compound demonstrated significant free radical scavenging activities when tested against DPPH and ABTS assays. Compounds derived from this compound showed comparable or superior activity to established antioxidants like butylated hydroxytoluene (BHT), indicating their potential use in food preservation and health supplements .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | High yields achieved through specific synthetic routes |
| Biology | Antimicrobial properties | Effective against resistant Mycobacterium strains |
| Medicine | Anti-inflammatory and antioxidant | Significant activity observed in various assays |
| Industry | Intermediate for specialty chemicals | Valuable as a UV-blocking agent in cosmetics |
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxybenzyl)amino]benzoic acid involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with bacterial cell membranes, disrupting their function and leading to cell death . Additionally, its cytotoxic properties are attributed to its ability to induce apoptosis in cancer cells by interfering with cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of PABA Derivatives
Key Observations:
- Synthesis : Schiff base derivatives (e.g., 1r , 1s , 1t ) are synthesized via condensation, while 1u uses reductive amination, avoiding the instability of imine bonds .
- Melting Points : Schiff bases (1r , 1s , 1t ) exhibit higher melting points (230–253°C) compared to 1u (198–199.5°C), likely due to enhanced crystallinity from conjugated imine systems .
- Yield : Schiff base reactions generally achieve higher yields (80–95%) than reductive amination (74%) for 1u .
Table 2: Antimicrobial Activity Overview
Key Findings:
- 1u vs. Schiff Bases : While 1u lacks the electron-withdrawing groups (e.g., nitro in 1r ) that enhance antimicrobial potency in Schiff bases, its stability may improve bioavailability .
- Functional Group Impact : The nitrofuran group in 1r likely contributes to stronger activity against resistant strains, whereas the methoxy group in 1s may reduce solubility and efficacy .
Stability and Functional Group Analysis
- Schiff Bases (1r, 1s, 1t) : Prone to hydrolysis due to the -CH=N- bond, limiting in vivo applications.
- 1u : The stable -NH-CH2- linkage avoids hydrolysis, making it more suitable for long-term therapeutic use .
- Sulfonamide Derivatives : The -SO2NH- group in compounds like 12 () enhances hydrogen bonding with bacterial enzymes, improving specificity .
Biological Activity
4-[(2-Hydroxybenzyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a benzene ring substituted with both an amino group and a hydroxyl group. This configuration is crucial for its biological interactions. The zwitterionic nature of such compounds enhances their solubility and bioavailability, which is significant in pharmacological contexts .
Antimicrobial Activity
Research has demonstrated that derivatives of PABA exhibit notable antimicrobial properties. For instance, Schiff bases formed from PABA have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MIC = 15.62 µM) and broad-spectrum antifungal effects (MIC = 7.81 µM) . The modification of the amino group in these derivatives can enhance their lipophilicity, potentially improving their absorption and efficacy in microbial inhibition.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, studies have indicated IC50 values that suggest moderate to high cytotoxicity against HepG2 cells (IC50 ≥ 15 µM) . The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.
Anti-inflammatory Activity
Compounds derived from PABA have also been investigated for their anti-inflammatory properties. Some studies report that certain analogs exhibit selective inhibition of cyclooxygenases (COXs), particularly COX-2, which is implicated in inflammatory processes . The selectivity index for COX-2 inhibition was reported to be 3.46, indicating a promising therapeutic profile for inflammatory disorders.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis of Schiff bases derived from PABA, researchers found that specific modifications led to enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural variations in achieving desired bioactivities .
Case Study 2: Cytotoxicity in Cancer Research
Another significant investigation examined the cytotoxic effects of various PABA derivatives on cancer cell lines. The results indicated that certain modifications could lead to compounds with IC50 values lower than standard chemotherapeutics, suggesting potential applications in cancer therapy .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-[(2-Hydroxybenzyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between 2-hydroxybenzylamine and 4-aminobenzoic acid derivatives. Enzymatic routes (e.g., lipase-catalyzed esterification) are also explored for eco-friendly production, as seen in hydroxy acid synthesis . Optimization includes adjusting pH (6–8), temperature (25–60°C), and catalysts (e.g., DCC for amide bond formation). Purity is confirmed via HPLC or LC-MS, referencing protocols for analogous benzoic acid derivatives .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction is performed using MoKα radiation (λ = 0.71073 Å). Data collection involves diffractometers like Rigaku Oxford Diffraction systems. Structure solution uses SHELXS for phase determination, followed by refinement via SHELXL to address hydrogen bonding and torsional angles . For example, monoclinic space groups (e.g., P2₁/c) are common, with lattice parameters similar to 4-[(2-Phenylethyl)amino]benzoic acid (a = 14.7698 Å, b = 6.6730 Å, c = 26.2392 Å) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–8.0 ppm).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H/N-H stretch) validate functional groups.
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., m/z 241.28 for analogous compounds ).
- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95% threshold) .
Advanced Research Questions
Q. How can SHELXL refine crystal structures of this compound in cases of twinning or disorder?
- Methodological Answer : SHELXL employs restraints (e.g., DFIX, FLAT) to model disordered regions. For twinning, the TWIN/BASF commands partition intensity contributions from twin domains. Hydrogen atoms are placed geometrically or via riding models. R-factors (e.g., R₁ < 0.05) and residual electron density maps (<0.5 eÅ⁻³) validate refinement quality .
Q. What computational strategies are used to predict enzyme inhibition or receptor binding activity?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina screens binding affinities (ΔG values) against targets (e.g., cyclooxygenase-2). The compound’s carboxyl and hydroxyl groups often anchor to catalytic residues.
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns).
- QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Q. How are contradictions in spectroscopic or crystallographic data resolved during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NOESY correlations or diffraction outliers) are addressed via:
- Multi-method validation : Cross-referencing XRD with solid-state NMR or DFT-optimized geometries.
- Pseudo-merohedral twinning tests : Hooft parameter analysis in PLATON.
- Dynamic disorder modeling : Using PART commands in SHELXL for flexible moieties .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via UV-Vis (λ = 260–300 nm) over 24–72 hours.
- Thermal Stability : TGA/DSC analyzes decomposition temperatures (e.g., >200°C for benzoic acid derivatives ).
- Metabolic Stability : Liver microsome assays quantify half-life (t₁/₂) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
